molecular formula C17H17NO4 B1298849 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide CAS No. 31438-74-1

2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

Cat. No. B1298849
CAS RN: 31438-74-1
M. Wt: 299.32 g/mol
InChI Key: GCPDRBYCSQDYGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions with specific reagents and conditions tailored to introduce the desired functional groups onto the core structure. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide was achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate . This method could potentially be adapted for the synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide by choosing appropriate starting materials and reagents to introduce the formyl and methoxy groups.

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, which revealed that the molecule crystallizes in a triclinic system . Density functional theory (DFT) calculations were also employed to predict the molecular geometry and vibrational frequencies, which were found to be in good agreement with the experimental data . These methods could be applied to determine the molecular structure of 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated using theoretical calculations, such as molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These studies can provide insights into the chemical reactivity and sites of interaction for the molecule . The antioxidant properties of related compounds have been determined using assays like the DPPH free radical scavenging test, which could also be relevant for assessing the reactivity of 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are typically characterized as part of the synthesis and evaluation process. For instance, the synthesized compounds in the study of novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives were evaluated for their hypoglycemic activity in an animal model, and their toxicity effects were checked through histopathological studies . These types of evaluations are crucial for understanding the potential applications and safety profile of a compound like 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide.

Scientific Research Applications

Anticonvulsant Properties

Recent investigations have highlighted the potential anticonvulsant properties of substituted N-benzyl 2-acetamidoacetamides, a category to which 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide belongs. These compounds have shown significant efficacy in protecting against maximal electroshock (MES)-induced seizures in animal models, pointing towards their relevance in epilepsy research and potential therapeutic applications. Notably, the presence of the 2-acetamido substituent, while not obligatory, has been found crucial for the anticonvulsant activity, suggesting a nuanced role of chemical structure in medicinal efficacy (Choi, Stables, & Kohn, 1996).

properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-3-6-14(7-4-12)18-17(20)11-22-15-8-5-13(10-19)9-16(15)21-2/h3-10H,11H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPDRBYCSQDYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401186297
Record name Acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

CAS RN

31438-74-1
Record name Acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31438-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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